![molecular formula C14H9BrN2O B1329279 6-Bromo-4-phenyl-1H-quinazolin-2-one CAS No. 33443-53-7](/img/structure/B1329279.png)
6-Bromo-4-phenyl-1H-quinazolin-2-one
Overview
Description
“6-Bromo-4-phenyl-1H-quinazolin-2-one” is a chemical compound with the linear formula C14H9BrN2O . It belongs to the class of quinazoline derivatives, which are known for their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for “6-Bromo-4-phenyl-1H-quinazolin-2-one” are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “6-Bromo-4-phenyl-1H-quinazolin-2-one” consists of a quinazoline core with a bromine atom at the 6th position and a phenyl group at the 4th position . The exact structural details are not available in the retrieved data.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. Some of these include coupling of imine and electron-rich alkene, condensation reactions, and reactions with metal ions . Specific chemical reactions involving “6-Bromo-4-phenyl-1H-quinazolin-2-one” are not available in the retrieved data.Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including 6-Bromo-4-phenyl-1H-quinazolin-2-one, have been found to exhibit significant anti-cancer activities . They can inhibit the growth of cancer cells and are being explored for their potential use in cancer therapies .
Anti-Inflammatory Activity
These compounds also show anti-inflammatory properties . They can help reduce inflammation, making them potentially useful in treating conditions characterized by excessive inflammation .
Anti-Bacterial Activity
Quinazoline derivatives have been found to possess anti-bacterial properties . They can inhibit the growth of bacteria, suggesting their potential use in treating bacterial infections .
Analgesic Activity
These compounds also exhibit analgesic (pain-relieving) activities . They can help alleviate pain, indicating their potential use in pain management .
Anti-Viral Activity
Quinazoline derivatives have been found to possess anti-viral properties . They can inhibit the replication of viruses, suggesting their potential use in treating viral infections .
Cytotoxic Activity
Bromo derivatives of quinazoline, such as 6-Bromo-4-phenyl-1H-quinazolin-2-one, have been found to exhibit cytotoxic activities . They can kill cells, particularly cancer cells, making them potentially useful in cancer therapies .
Anti-Spasm Activity
Quinazoline derivatives also show anti-spasm properties . They can help alleviate spasms, indicating their potential use in treating conditions characterized by muscle spasms .
Anti-Tuberculosis Activity
These compounds have been found to possess anti-tuberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, suggesting their potential use in treating tuberculosis .
Mechanism of Action
properties
IUPAC Name |
6-bromo-4-phenyl-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRZROIZOHWZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187088 | |
Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642457 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-4-phenyl-1H-quinazolin-2-one | |
CAS RN |
33443-53-7 | |
Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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